molecular formula C9H8F4O4 B12123845 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid

5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid

Cat. No.: B12123845
M. Wt: 256.15 g/mol
InChI Key: LWEHCQLIQPPYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a tetrafluoropropoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with 2,2,3,3-tetrafluoropropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-methanol.

    Substitution: Various substituted furans depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(2,2,3,3-Tetrafluoropropoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tetrafluoropropoxy group can enhance the compound’s stability and binding affinity, making it a valuable tool in structure-based drug design and molecular dynamics simulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H8F4O4

Molecular Weight

256.15 g/mol

IUPAC Name

5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H8F4O4/c10-8(11)9(12,13)4-16-3-5-1-2-6(17-5)7(14)15/h1-2,8H,3-4H2,(H,14,15)

InChI Key

LWEHCQLIQPPYDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COCC(C(F)F)(F)F

Origin of Product

United States

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